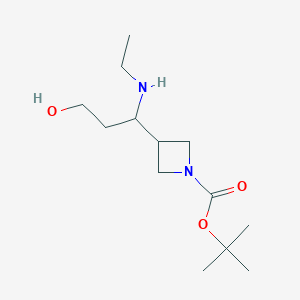
3-Iodo-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2-butanone is an organic compound with the molecular formula C4H7IO. It is a halogenated ketone, where an iodine atom is attached to the second carbon of a butanone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Iodo-2-butanone can be synthesized through the iodination of 2-butanone. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in an acidic medium. The reaction proceeds via the formation of an enolate intermediate, which then reacts with iodine to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness while maintaining environmental and safety standards .
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: Formation of 2-butanone derivatives with different substituents.
Reduction: Formation of 3-iodo-2-butanol.
Oxidation: Formation of 3-iodo-2-butanoic acid.
Aplicaciones Científicas De Investigación
3-Iodo-2-butanone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of halogenated ketones on biological systems, including enzyme inhibition and metabolic pathways.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Iodo-2-butanone involves its reactivity as a halogenated ketone. The iodine atom makes the compound more electrophilic, facilitating nucleophilic attack at the carbonyl carbon. This reactivity is exploited in various chemical transformations. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with nucleophilic residues .
Comparación Con Compuestos Similares
2-Iodo-2-butanone: Similar structure but with the iodine atom on the second carbon.
3-Bromo-2-butanone: Similar structure but with a bromine atom instead of iodine.
3-Chloro-2-butanone: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 3-Iodo-2-butanone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its brominated and chlorinated analogs. The larger atomic size and higher polarizability of iodine make this compound more reactive in certain substitution and elimination reactions .
Propiedades
Número CAS |
30719-18-7 |
|---|---|
Fórmula molecular |
C4H7IO |
Peso molecular |
198.00 g/mol |
Nombre IUPAC |
3-iodobutan-2-one |
InChI |
InChI=1S/C4H7IO/c1-3(5)4(2)6/h3H,1-2H3 |
Clave InChI |
FPEIUGALYUCCPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
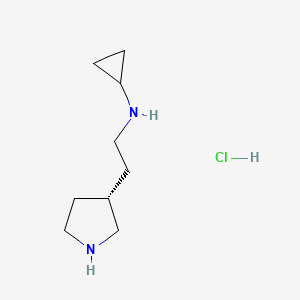

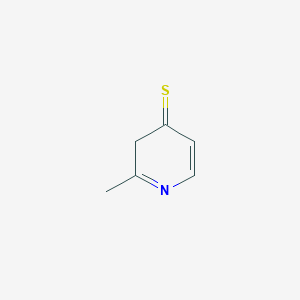
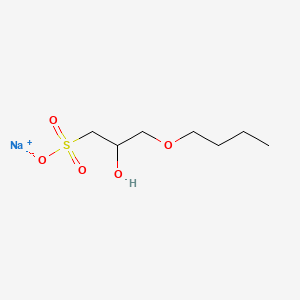
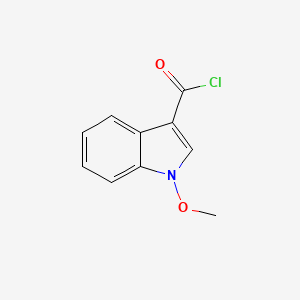
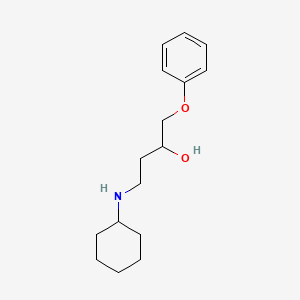
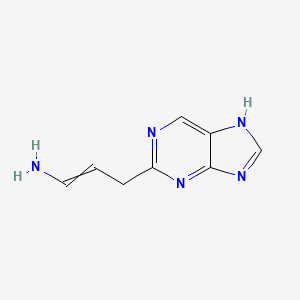
![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
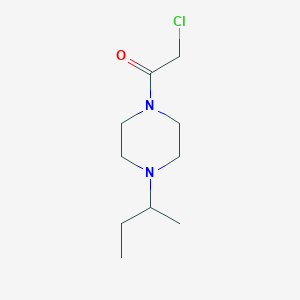
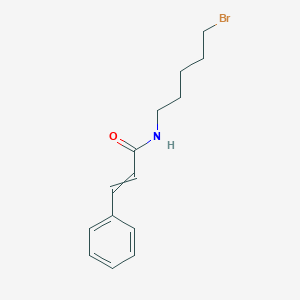
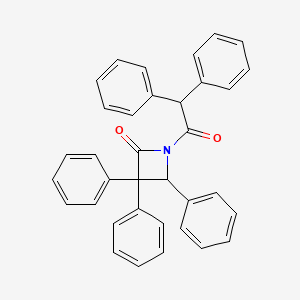
![9,10,12-trimethylbenzo[a]acridine](/img/structure/B13954136.png)
